Cas no 95233-18-4 (Atovaquone)

Atovaquone structure
Atovaquone structure
商品名:Atovaquone
CAS番号:95233-18-4
MF:C22H19ClO3
メガワット:366.837465524673
MDL:MFCD00889188
CID:61770
PubChem ID:160871512

Atovaquone 化学的及び物理的性質

名前と識別子

    • Atovaquone
    • 1,4-hydroxynaphthoquinone
    • 1,4-Naphthalenedione,2-
    • 1,4-Naphthalenedione,2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-, trans
    • 2-(4-(4'-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
    • 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
    • 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
    • Atavaquone
    • (trans-2-hydroxy-3-(4-(4-chlorophenyl)cyclohexyl)-1,4-naphthoquinone)
    • 2-[trans-4-(4'-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
    • 2-Propanol,1-[2-(4-methyl-1,3-dioxolan-2-yl)ethoxy]
    • trans-2-[2-(2-hydroxypropoxy)-ethyl]-4-methyl-1,3-dioxolane
    • trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
    • EPS-205
    • Mepron
    • trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione
    • 阿托伐醌
    • Wellvone
    • Acuvel
    • 566C80
    • Mepron (antipneumocystic)
    • cis-Atovaquone
    • BW 566C
    • 566C
    • Atovaquone (Atavaquone)
    • 2-(trans-4-(p-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
    • C22H19ClO3
    • 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
    • 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
    • Y883P1Z2LT
    • 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoq
    • 1,4-Naphthalenedione, 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-, trans- (ZCI)
    • 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione (ACI)
    • BW 556C-80
    • Meprone
    • MeSH ID: D053626
    • Samtirel
    • Atovaquone, >=98% (HPLC)
    • KBio3_001901
    • SR-05000001438-5
    • SPECTRUM1504210
    • cis-2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
    • NSC 759582
    • Atovaquone (Atavaquone)?
    • SCHEMBL21695
    • ATOVAQUONE [VANDF]
    • 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
    • Atovaquone- Bio-X
    • starbld0018905
    • 2-(cis-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
    • ATOVAQUONE [EP MONOGRAPH]
    • Prestwick3_000534
    • ATOVAQUONE [HSDB]
    • SPBio_002468
    • SPBio_001849
    • BDBM192009
    • HMS2096L09
    • MALARONE COMPONENT ATOVAQUONE
    • STK636160
    • Atovaquone & Interleukin 12
    • NCGC00095113-01
    • Cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
    • ATOVAQUONE [MI]
    • HY-13832
    • Atovaquone 100 microg/mL in Acetonitrile
    • Prestwick2_000534
    • ATOVAQUONE [ORANGE BOOK]
    • ATOVAQUONE [USP MONOGRAPH]
    • NCGC00016961-02
    • CHEBI:575568
    • 94015-53-9
    • F1W7QUV0KI
    • SR-05000001438
    • DB01117
    • CCG-39090
    • 2-[4-(4-chlorophenyl)cyclohexy]-3-hydroxy-1,4-naphthoquinone
    • ATOVAQUONE [USAN]
    • HMS3369N09
    • 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • BSPBio_000547
    • BW-566C-80
    • 2-[trans-4-(p-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
    • CAS-95233-18-4
    • MALARONE PEDIATRIC COMPONENT ATOVAQUONE
    • DTXSID7022629
    • SCHEMBL1542719
    • SCHEMBL9975142
    • Tox21_110714_1
    • Atovaquone (JAN/USP/INN)
    • HMS2093C10
    • AB00053222_05
    • trans-2-(4-(4-chlorophenyl) cyclohexyl)-3-hydroxynaphthalene-1,4-dione
    • Mepron (TN)
    • AKOS005567953
    • ATOVAQUONE [USP-RS]
    • EN300-120639
    • AB00053222-03
    • AKOS015961933
    • ATO & IL-12
    • cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone; Atovaquone Related Compound A (USP); Atovaquone Imp. B (EP); 296C85; USP Atovaquone Related Compound A; GR 261266X
    • BW 566C80
    • MFCD00889188
    • 2-(cis-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
    • AS-12809
    • SBI-0052893.P002
    • NSC-759582
    • SW219222-1
    • 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione
    • 2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxynaphthoquinone, trans-
    • 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1.4-naphthoquinone
    • GTPL9695
    • NCGC00016961-03
    • 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-naphthalene-1,4-dione
    • DivK1c_006782
    • 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-naphthalene-1,2-dione
    • F18448
    • BIDD:GT0849
    • KUCQYCKVKVOKAY-CTYIDZIISA-N
    • SCHEMBL1649508
    • Pharmakon1600-01504210
    • NCGC00016961-01
    • 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
    • CRL-8131 & Atovaquone
    • AKOS015895691
    • Q418179
    • SR-05000001438-1
    • BW-A 566C
    • KBio2_007359
    • A2545
    • HMS3651N20
    • atovacuona
    • 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
    • HMS1569L09
    • NCGC00016961-07
    • AC-30251
    • KBio1_001726
    • BPBio1_000603
    • Prestwick0_000534
    • BCP09477
    • SMR001233220
    • HMS2235N08
    • NS00077594
    • 1,4-Naphthalenedione, 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
    • KUCQYCKVKVOKAY-OTVXOJSOSA-N
    • NSC759582
    • SR-05000001438-2
    • Z2588038997
    • 137732-39-9
    • BW 566C-80
    • 1,4-Naphthalenedione, 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-, trans-
    • Spectrum5_001382
    • 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-napthoquinone
    • UNII-F1W7QUV0KI
    • 1,2-Naphthalenedione, 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-
    • HMS2089M14
    • DTXSID20916694
    • MLS002153863
    • ATOVAQUONE [MART.]
    • cis-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione; USP Atovaquone Related Compound A; Atorvastatin EP Impurity B
    • 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
    • CHEMBL519462
    • NCGC00016961-11
    • CIS-ATOVAQUONE (RACEMIC)
    • SBI-0052893.0001
    • HSDB 7083
    • SCHEMBL637069
    • Spectrum_001743
    • 95233-18-4
    • CHEMBL471792
    • BA164228
    • HMS3713L09
    • SCHEMBL21694
    • DTXCID602629
    • DRG-0084
    • Atovaquone [USAN:USP:INN:BAN]
    • BSPBio_002681
    • 3-[4-(p-chlorophenyl)cyclohexyl]-4-hydroxy-1,2-naphthoquinone
    • s3079
    • AB00513855
    • Atovaquone; 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione; 566C80
    • SpecPlus_000686
    • CCG-220534
    • SR-05000001438-4
    • Prestwick1_000534
    • D00236
    • Atovaquone for system suitability
    • C06835
    • UNII-Y883P1Z2LT
    • 2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione
    • CHEMBL222334
    • 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
    • KBioSS_002223
    • FD7252
    • BW-556C-80
    • Spectrum3_000991
    • 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
    • KBio2_002223
    • KBioGR_001594
    • NS00010018
    • ATOVAQUONE [INN]
    • CHEBI:95346
    • 1,4-Naphthalenedione, 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
    • EN300-731648
    • Spectrum4_001117
    • NCGC00016961-04
    • HMS1922F19
    • NCGC00016961-06
    • AB00053222_04
    • NCGC00095113-02
    • Spectrum2_001665
    • ATOVAQUONE [JAN]
    • cis -2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
    • Tox21_110714
    • GLXC-02590
    • Atovaquona
    • SCHEMBL9975229
    • ATOVAQUONE [WHO-DD]
    • KBio2_004791
    • MDL: MFCD00889188
    • インチ: 1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,26H,5-8H2/t13-,15-
    • InChIKey: KUCQYCKVKVOKAY-CTYIDZIISA-N
    • ほほえんだ: O=C1C2C=CC=CC=2C(=O)C(O)=C1[C@@H]1CC[C@@H](C2C=CC(Cl)=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 366.10200
  • どういたいしつりょう: 366.102
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 54.4
  • 互変異性体の数: 1000

じっけんとくせい

  • 色と性状: 黄色からオレンジ色の結晶固体
  • 密度みつど: 1.349
  • ゆうかいてん: 221.0 to 225.0 deg-C
  • ふってん: 542.2°C at 760 mmHg
  • フラッシュポイント: 542.2 °C at 760 mmHg
  • 屈折率: 1.653
  • ようかいど: DMSO: >10mg/mL
  • PSA: 54.37000
  • LogP: 5.50510
  • マーカー: 866
  • 最大波長(λmax): 494(aq. Buffer)(lit.)

Atovaquone セキュリティ情報

Atovaquone 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

Atovaquone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB450336-1 g
Atovaquone; .
95233-18-4
1g
€108.70 2023-07-18
abcr
AB450336-5 g
Atovaquone; .
95233-18-4
5g
€250.30 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001572
95233-18-4
¥1544.34 2023-01-13
Enamine
EN300-731648-0.1g
2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione
95233-18-4 95%
0.1g
$497.0 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1491-500mg
Atovaquone
95233-18-4 99.85%
500mg
¥ 4890 2023-09-07
Ambeed
A242112-5g
2-(trans-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
95233-18-4 99%
5g
$132.0 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-363975-1mg
Atovaquone-d4,
95233-18-4
1mg
¥5265.00 2023-09-05
DC Chemicals
DCAPI1390-1 g
Atovaquone (Atavaquone)
95233-18-4 >99%
1g
$1000.0 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1491-100 mg
Atovaquone
95233-18-4 99.85%
100MG
¥1975.00 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2545-200MG
Atovaquone
95233-18-4 >98.0%(T)(HPLC)
200mg
¥130.00 2024-04-15

Atovaquone 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  20 min, heated; 45 min, reflux; reflux → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
A process for preparation of atovaquone and novel intermediates thereof
, India, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  20 min, rt → 68 °C; 45 min, reflux; reflux → 32 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
A Single-Pot Synthesis of Atovaquone: An Antiparasitic Drug of Choice
Dike, Suneel Y.; Singh, Dharmendra; Thankachen, Byju N.; Sharma, Brajesh; Mathur, Pramil K.; et al, Organic Process Research & Development, 2014, 18(5), 618-625

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Solvents: Methanol ,  Water ;  45 °C; 10 min; 2 h, 50 - 55 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
リファレンス
process for preparation of atovaquone via coupling of 2-thioxopyridin-1(2H)-yl 4-(4-chlorophenyl)cyclohexane with 1,4-naphthoquinone.
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 h, rt
リファレンス
A novel process for synthesis of Atovaquone
Roy, Bhairab N.; Singh, Girij P.; Lathi, Piyush S.; Agrawal, Manoj K.; Mitra, Rangan; et al, Indian Journal of Chemistry, 2013, (10), 1299-1312

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  18 h, 20 °C
1.2 Reagents: Acetic acid Solvents: Water
リファレンス
Novel process for preparation of atovaquone and intermediates thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  30 min, reflux; 4 h, reflux; reflux → 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
リファレンス
A process for preparing atovaquone from 4-(4-chlorophenyl)-cyclohexanecarboxylic acid and 2-chloro-1,4-naphthalenedione
, China, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  5 - 7 h, rt → 58 °C; 58 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, acidified, 25 - 30 °C
リファレンス
Process for the preparation of of 2-[4-(4-chlorophenyl) cyclohexyl]-3-chloro-1,4-naphthoquinone and atovaquone
, India, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Bromine Solvents: 1,2-Dichloroethane ;  1 h, 20 - 25 °C; 4 h, 25 - 30 °C; 30 °C → 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 40 - 45 °C; 2 h, 75 - 80 °C; 80 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0 - 7.0
リファレンス
Method for preparing Atovaquone
, China, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  18 h, 20 °C
1.2 Reagents: Acetic acid Solvents: Methanol ,  Water ;  20 °C
リファレンス
Discovery and development of an efficient process to atovaquone
Britton, Hugh; Catterick, David; Dwyer, Andrew N.; Gordon, Andrew H.; Leach, Stuart G.; et al, Organic Process Research & Development, 2012, 16(10), 1607-1617

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  18 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane
Chen, Du; Xu, Liangxuan; Yu, Yi; Mo, Qinliang; Qi, Xiaotian; et al, Angewandte Chemie, 2023, 62(2),

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt; overnight, rt
リファレンス
A novel process for synthesis of atovaquone
, India, , ,

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 4 h, reflux; reflux → 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
リファレンス
Process for preparation of Atovaquone and polymorph thereof
, India, , ,

Synthetic Routes 13

はんのうじょうけん
1.1 Solvents: Methanol ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt → reflux; 45 min, reflux; reflux → 0 °C; 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
New process for preparation of atovaquone and novel intermediates thereof
, United States, , ,

Synthetic Routes 14

はんのうじょうけん
1.1 Solvents: Methanol ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; rt → reflux; 45 min, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
A new process for preparation of atovaquone and novel intermediates thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  15 - 20 min, rt; 6 - 7 h, reflux; cooled
1.2 Reagents: Acetic acid ;  acidified, cooled
リファレンス
Preparation of substituted naphthoquinones (Atovaquone) from 2,3-dihalonaphthoquinones.
, India, , ,

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  5 h, rt
リファレンス
A process for the preparation of chlorophenylcyclohexenyldihydronaphthalenone
, India, , ,

Atovaquone Raw materials

Atovaquone Preparation Products

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